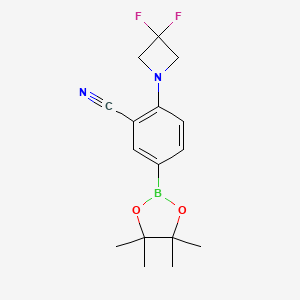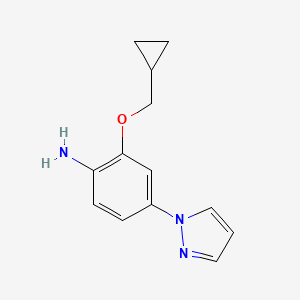
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is a chemical compound with the molecular formula C13H15N3O. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-bromo-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base to form 4-cyclopropylmethoxy-2-nitrophenol. This intermediate is then subjected to reduction to yield 4-cyclopropylmethoxy-2-aminophenol. The final step involves the reaction of this intermediate with pyrazole under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine: This compound is structurally similar and shares some chemical properties.
PDGFR Tyrosine Kinase Inhibitor IV: Another compound with a similar pyrazole structure, known for its inhibitory effects on tyrosine kinases.
Uniqueness
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group is particularly noteworthy for its influence on the compound’s reactivity and interactions.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C13H15N3O/c14-12-5-4-11(16-7-1-6-15-16)8-13(12)17-9-10-2-3-10/h1,4-8,10H,2-3,9,14H2 |
InChI Key |
QPFKEZGHZAQZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N3C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


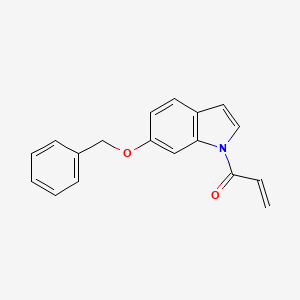
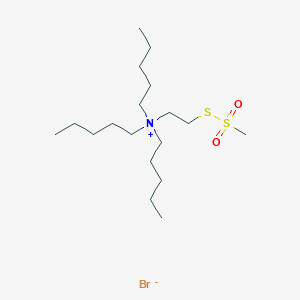
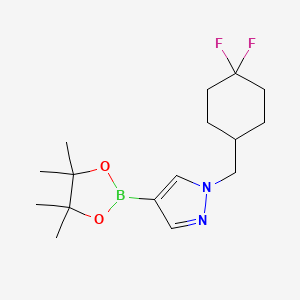
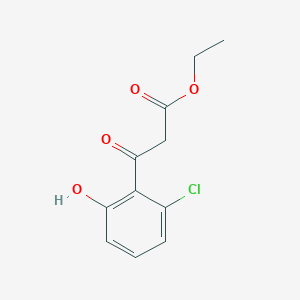
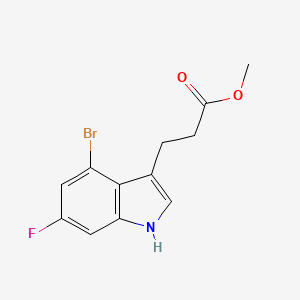
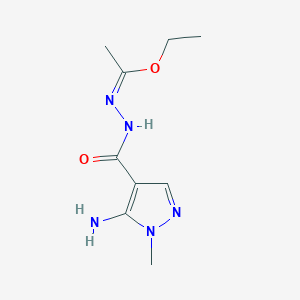
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
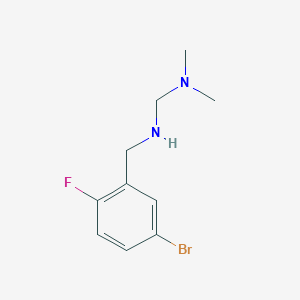

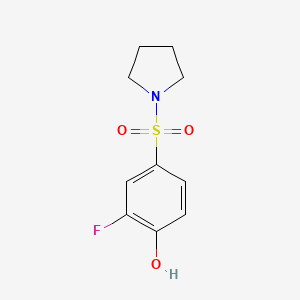
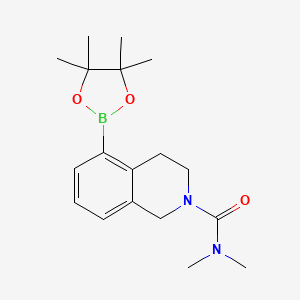
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
